molecular formula C8H11NOS B13074907 2,2-Dimethyl-3-(1,3-thiazol-2-yl)propanal

2,2-Dimethyl-3-(1,3-thiazol-2-yl)propanal

Cat. No.: B13074907
M. Wt: 169.25 g/mol
InChI Key: YUYWXMUMJVULHB-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(1,3-thiazol-2-yl)propanal ( 1936083-81-6) is a high-purity chemical building block of significant interest in medicinal chemistry and anticancer drug discovery . This compound features a thiazole heterocycle, a privileged scaffold in lead identification due to its proven ability to interact with crucial biological targets and its presence in many approved drugs and candidates . The thiazole ring's electron-rich characteristics are known to facilitate hydrogen bonding with key enzymatic targets, such as kinases . The molecular structure, with its aldehyde functional group (Molecular Formula: C8H11NOS, Molecular Weight: 169.24 g/mol), makes it a versatile intermediate for further synthetic elaboration, including the synthesis of more complex molecules like thiazole/thiadiazole carboxamide-derived analogues . Current research explores its application in the design of novel type II c-Met inhibitors . c-Met, or cellular-mesenchymal epithelial transition factor, is a transmembrane receptor tyrosine kinase whose dysregulated signaling is a driver in various human solid tumors . Small-molecule inhibitors targeting c-Met represent a promising strategy for targeted cancer therapy, and the structural motifs present in this compound are valuable in the development of such therapeutic agents . This product is intended for research applications only and is not designed for human therapeutic or veterinary use. It should be stored at 2-8°C to maintain stability .

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

2,2-dimethyl-3-(1,3-thiazol-2-yl)propanal

InChI

InChI=1S/C8H11NOS/c1-8(2,6-10)5-7-9-3-4-11-7/h3-4,6H,5H2,1-2H3

InChI Key

YUYWXMUMJVULHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=NC=CS1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-aminothiazole with an appropriate aldehyde under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production of thiazole derivatives often employs multi-step synthesis processes, including the use of catalysts and specific reaction conditions to optimize yield and purity. The exact methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(1,3-thiazol-2-yl)propanal can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Thiazole Derivatives
2,2-Dimethyl-3-(1,3-thiazol-2-yl)propanal serves as a versatile building block in the synthesis of more complex thiazole derivatives. The thiazole ring structure allows for various chemical modifications, leading to the development of compounds with enhanced biological activities.

Reactivity and Transformations
The compound can undergo several chemical reactions:

  • Oxidation : The aldehyde group can be oxidized to form carboxylic acids using agents like potassium permanganate.
  • Reduction : It can be reduced to alcohols using reducing agents such as sodium borohydride.
  • Electrophilic Substitution : The thiazole ring can participate in electrophilic substitution reactions at the C-5 position due to the electron-donating effect of the sulfur atom.

Biological Applications

Antimicrobial Properties
Research has indicated that this compound exhibits potential antimicrobial and antifungal properties. Studies have shown that derivatives of this compound demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain thiazole derivatives derived from this compound displayed minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics like oxytetracycline .

Anticancer Activity
The compound is also being explored for its anticancer properties. Thiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the interaction of the thiazole moiety with cellular targets such as enzymes and receptors, impacting pathways critical for cancer growth and survival .

Industrial Applications

Chemical Industry Utilization
In industrial contexts, this compound is utilized in the production of dyes and biocides. Its unique chemical properties make it suitable for use as a chemical reaction accelerator in various synthetic processes .

Case Study 1: Antibacterial Activity

A study evaluated several thiazole derivatives synthesized from this compound against bacterial strains. The results indicated that these derivatives exhibited MIC values as low as 7.8 µg/mL against Gram-positive bacteria and 15.6 µg/mL against Gram-negative bacteria, showcasing their potential as effective antibacterial agents .

Case Study 2: Anticancer Research

In another investigation focusing on anticancer activity, thiazole derivatives were tested on prostate cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with some compounds inducing apoptosis at concentrations that were non-toxic to normal cells. This suggests that modifications to the thiazole structure could lead to promising candidates for cancer therapy .

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(1,3-thiazol-2-yl)propanal involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Positioning and Heterocycle Variations

The compound’s structural uniqueness lies in its substitution pattern. Unlike derivatives such as 3-[phenyl(1,3-thiazol-2-yl)amino]propanoic acid () or 3-(1,3-dioxo-isoindol-2-yl)-N-(thiazol-2-yl)propanamide (), which feature amide or carboxylic acid groups, the aldehyde functionality in 2,2-dimethyl-3-(thiazol-2-yl)propanal increases its electrophilicity, enabling nucleophilic additions (e.g., in Schiff base formation).

Thiazole Ring Modifications

Compounds with substituents on the thiazole ring, such as 4-isopropyl-2-methyl-1,3-thiazole () or 3-ethoxy-2-(thiazol-2-yl)isoindolin-1-one (), demonstrate how ring substitutions alter electronic density. For example, electron-donating groups (e.g., methyl or ethoxy) increase the thiazole’s nucleophilicity, whereas electron-withdrawing groups (e.g., carbonyls in isoindolinones) polarize the ring. In contrast, 2,2-dimethyl-3-(thiazol-2-yl)propanal retains an unmodified thiazole ring, preserving its inherent π-electron deficiency, which may influence binding interactions in biological systems.

Functional Group Comparisons

  • Aldehydes vs. Carboxylic Acids/Esters: Sodium 2-methyl-2-(thiazol-2-yl)propanoate () and ethyl 2-(benzothiazol-2-yl)propanoate () highlight the impact of ionizable or hydrolyzable groups. The aldehyde in the target compound offers redox activity absent in these derivatives, enabling participation in condensation reactions.
  • Amides vs. Aldehydes : The amide-containing N-(thiazol-2-yl)propanamide () exhibits hydrogen-bonding capacity, enhancing solubility and target binding, whereas the aldehyde group may confer volatility or reactivity in crosslinking applications.

Physicochemical Properties

Solubility and Polarity

The dimethyl groups in 2,2-dimethyl-3-(thiazol-2-yl)propanal increase hydrophobicity compared to polar derivatives like 3-(thiazol-2-yl)propanoic acid (logP ~1.8 vs. ~0.5 for the carboxylic acid). This difference impacts bioavailability and environmental persistence.

Volatility and Stability

Propanal derivatives, such as those in atmospheric studies (), exhibit higher volatility than carboxylic acids or amides. The dimethyl groups may slightly reduce volatility compared to linear propanal but enhance stability against oxidation.

Antimicrobial and Antiviral Potential

Thiazole derivatives are widely explored for bioactivity. For instance, 3-[naphthalen-1-yl(thiazol-2-yl)amino]propanoic acid derivatives () inhibit SARS-CoV-2 proteases, suggesting that the target compound’s aldehyde group could be modified to enhance binding via Schiff base formation with viral enzymes.

Aroma and Flavor Chemistry

Propanal is a key aroma compound in food science (). The thiazole and dimethyl groups in 2,2-dimethyl-3-(thiazol-2-yl)propanal may impart unique sensory properties, though its aldehyde group’s reactivity could limit direct use in flavor formulations.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Properties/Applications Reference
2,2-Dimethyl-3-(thiazol-2-yl)propanal C₈H₁₁NOS 169.24 Aldehyde, thiazole Electrophilic reactivity, potential bioactivity
3-(Thiazol-2-yl)propanoic acid C₆H₇NO₂S 157.19 Carboxylic acid, thiazole Higher solubility, hydrogen bonding
Sodium 2-methyl-2-(thiazol-2-yl)propanoate C₇H₈NNaO₂S 193.20 Carboxylate salt, thiazole Ionic solubility, pharmaceutical use
4-Isopropyl-2-methyl-1,3-thiazole C₇H₁₁NS 141.23 Thiazole, alkyl substituents Aroma compounds, agrochemicals
3-Ethoxy-2-(thiazol-2-yl)isoindolin-1-one C₁₃H₁₂N₂O₂S 268.31 Isoindolinone, ethoxy Antimicrobial activity

Biological Activity

2,2-Dimethyl-3-(1,3-thiazol-2-yl)propanal is a thiazole-containing compound that has garnered attention for its potential biological activities. The thiazole moiety is known for its ability to enhance the biological properties of related compounds, making this compound a subject of interest in medicinal chemistry. This article delves into the compound’s biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H13NOSC_9H_{13}NOS. It features a thiazole ring, which is a five-membered heterocyclic structure containing nitrogen and sulfur atoms. This unique structure contributes to its diverse biological activities.

Biological Activities

Research indicates that this compound exhibits several key biological activities:

  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. It has been particularly noted for its activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory pathways. It potentially inhibits the production of pro-inflammatory cytokines and could be beneficial in conditions characterized by excessive inflammation.
  • Anticancer Potential : Investigations into its anticancer properties have revealed promising results. The compound has been tested against hepatic cancer cell lines (HepG2), demonstrating significant anti-proliferative effects .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The thiazole ring can interact with active sites on enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways critical for the survival of pathogens or cancer cells.
  • Covalent Bond Formation : The aldehyde functional group in the compound can form covalent bonds with nucleophilic residues in proteins, enhancing its biological activity through irreversible inhibition of target proteins.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in inflammation and cancer progression by altering receptor activities or downstream signaling cascades .

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
AntimicrobialEffective against MRSA and other resistant bacteria
Anti-inflammatoryModulates cytokine production
AnticancerSignificant anti-proliferative effects on HepG2 cells
MechanismDescriptionReference
Enzyme InhibitionInteracts with enzyme active sites
Covalent BondingForms bonds with nucleophilic residues
Signaling ModulationAlters receptor activities and signaling cascades

Case Studies

Several studies have explored the efficacy of this compound:

  • Antimicrobial Study : A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics against resistant bacterial strains. This suggests its potential as a lead compound for developing new antimicrobial agents .
  • Anti-cancer Research : In vitro tests on HepG2 liver cancer cells indicated that the compound reduced cell viability significantly at low concentrations (IC50 values around 12.73 μg/mL), highlighting its potential as an anticancer drug candidate .

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